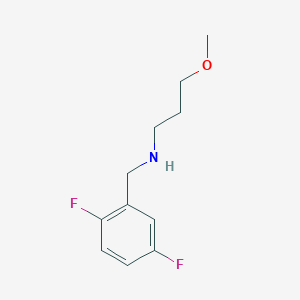
n-(2,5-Difluorobenzyl)-3-methoxypropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2,5-Difluorobenzyl)-3-methoxypropan-1-amine: is an organic compound that features a benzyl group substituted with two fluorine atoms at the 2 and 5 positions, a methoxy group at the 3 position, and an amine group at the 1 position of the propan chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2,5-Difluorobenzyl)-3-methoxypropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-difluorobenzyl alcohol.
Formation of Intermediate: The alcohol is converted to 2,5-difluorobenzyl bromide using phosphorus tribromide (PBr3) under anhydrous conditions.
Nucleophilic Substitution: The bromide is then reacted with 3-methoxypropan-1-amine in the presence of a base such as sodium hydride (NaH) to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, converting it to a secondary or tertiary amine.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products:
Oxidation: 2,5-Difluorobenzaldehyde or 2,5-difluorobenzoic acid.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor for the preparation of fluorinated aromatic compounds.
Biology and Medicine:
- Potential applications in drug discovery due to its structural features that may interact with biological targets.
- Investigated for its role in the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of n-(2,5-Difluorobenzyl)-3-methoxypropan-1-amine is not fully elucidated, but it is believed to interact with specific molecular targets through its amine and methoxy groups. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. The fluorine atoms enhance the compound’s stability and lipophilicity, potentially improving its bioavailability and efficacy.
類似化合物との比較
- 2,5-Difluorobenzyl alcohol
- 2,5-Difluorobenzyl bromide
- 2,5-Difluorobenzylamine
Uniqueness: n-(2,5-Difluorobenzyl)-3-methoxypropan-1-amine is unique due to the presence of both methoxy and amine groups on the propan chain, which can lead to distinct chemical and biological properties compared to its analogs. The combination of these functional groups with the difluorobenzyl moiety provides a versatile scaffold for further chemical modifications and applications.
特性
分子式 |
C11H15F2NO |
|---|---|
分子量 |
215.24 g/mol |
IUPAC名 |
N-[(2,5-difluorophenyl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C11H15F2NO/c1-15-6-2-5-14-8-9-7-10(12)3-4-11(9)13/h3-4,7,14H,2,5-6,8H2,1H3 |
InChIキー |
AJWWKIRIHVINJO-UHFFFAOYSA-N |
正規SMILES |
COCCCNCC1=C(C=CC(=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


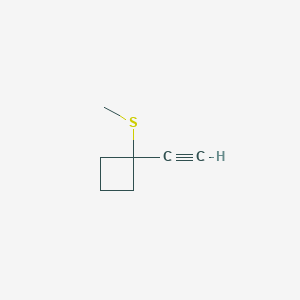
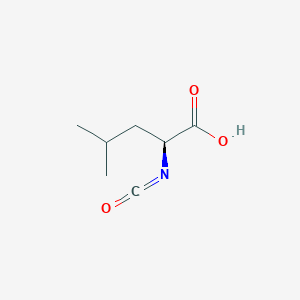
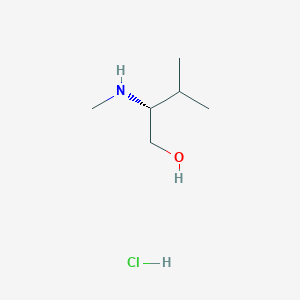
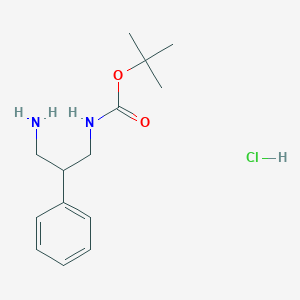
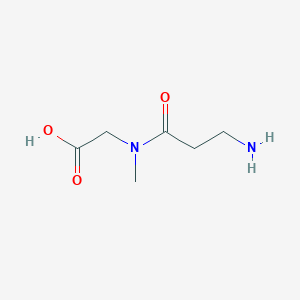
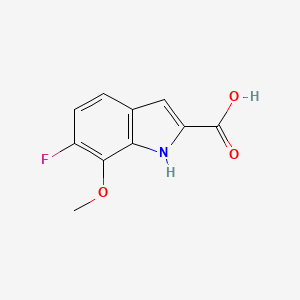
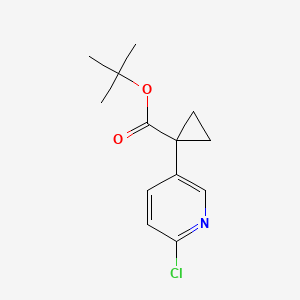
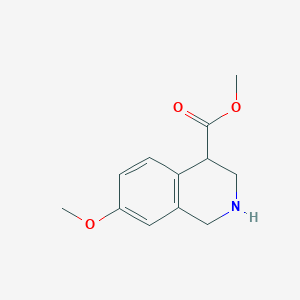

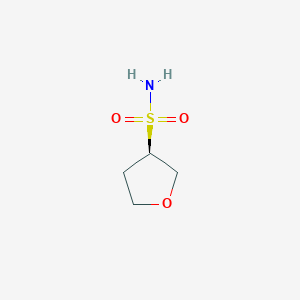
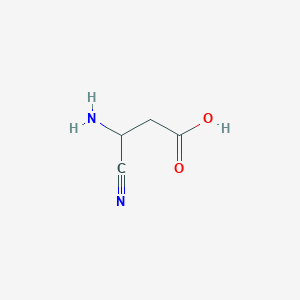
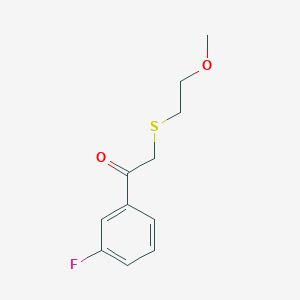
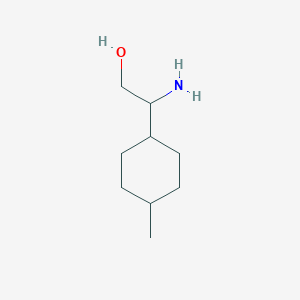
![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13517715.png)
